molecular formula C13H13N3OS2 B5729020 N-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamothioyl]benzamide

N-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamothioyl]benzamide

Cat. No.: B5729020
M. Wt: 291.4 g/mol
InChI Key: FSODYBPXHBQACM-UHFFFAOYSA-N
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Description

N-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamothioyl]benzamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamothioyl]benzamide typically involves the reaction of 4,5-dimethyl-1,3-thiazol-2-amine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamothioyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This can lead to the inhibition of enzyme function or modulation of receptor signaling pathways, ultimately affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamothioyl]benzamide is unique due to the presence of both dimethyl groups on the thiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS2/c1-8-9(2)19-13(14-8)16-12(18)15-11(17)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSODYBPXHBQACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=S)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797345
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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